molecular formula C3H2BrClN2O2S B14896201 4-bromo-1H-pyrazole-1-sulfonyl chloride

4-bromo-1H-pyrazole-1-sulfonyl chloride

Cat. No.: B14896201
M. Wt: 245.48 g/mol
InChI Key: SAEVKHAYAPOABE-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazole-1-sulfonyl chloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and reagents to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-pyrazole-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are common reagents.

    Electrophilic Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst (e.g., Lewis acids) are used.

    Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Substituted Pyrazoles: Formed from electrophilic substitution or coupling reactions.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-1-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the sulfonyl chloride group but can undergo similar electrophilic substitution reactions.

    1H-pyrazole-1-sulfonyl chloride: Lacks the bromine atom but retains the reactivity of the sulfonyl chloride group.

    4-chloro-1H-pyrazole-1-sulfonyl chloride: Similar structure with chlorine instead of bromine, leading to slightly different reactivity and properties.

Uniqueness

4-bromo-1H-pyrazole-1-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group, which provides a distinct reactivity profile. This allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

Molecular Formula

C3H2BrClN2O2S

Molecular Weight

245.48 g/mol

IUPAC Name

4-bromopyrazole-1-sulfonyl chloride

InChI

InChI=1S/C3H2BrClN2O2S/c4-3-1-6-7(2-3)10(5,8)9/h1-2H

InChI Key

SAEVKHAYAPOABE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1S(=O)(=O)Cl)Br

Origin of Product

United States

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